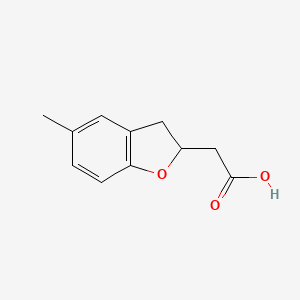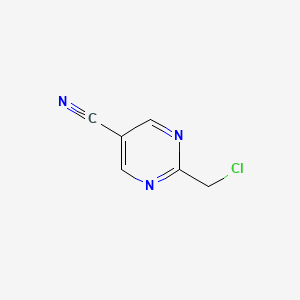
2-(Chloromethyl)pyrimidine-5-carbonitrile
Übersicht
Beschreibung
2-(Chloromethyl)pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential use in the field of medicine . It is a derivative of pyrimidine-5-carbonitrile, a class of compounds known for their anticancer properties .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)pyrimidine-5-carbonitrile involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyrimidine-5-carbonitrile was confirmed by the existence of 1 H NMR singlet signals at δ 4.02–4.73 ppm attributed to two protons of the methylene group of methylamino (-NHCH 2 -) fragments and deuterium oxide-exchangeable signals at δ 12.36–12.97 ppm, verifying the formation of an NH proton .Chemical Reactions Analysis
The chemical reactions involving 2-(Chloromethyl)pyrimidine-5-carbonitrile are complex and involve various reagents. The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
2-(Chloromethyl)pyrimidine-5-carbonitrile: derivatives have been explored as potential anticancer agents. These compounds are designed to mimic ATP and act as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which is a target for cancer therapy . They have shown in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells .
EGFR Inhibition for Lung Cancer
Specific derivatives of 2-(Chloromethyl)pyrimidine-5-carbonitrile have been found to exhibit significant inhibitory activity against both wild-type EGFR and the T790M mutant variant, which is associated with drug resistance in non-small cell lung cancer. This highlights the compound’s potential in overcoming resistance to existing treatments .
COX-2 Inhibition for Anti-inflammatory Applications
Research has also been conducted on pyrimidine-5-carbonitrile derivatives as dual EGFR/COX-2 inhibitors. This dual inhibition property can be particularly useful in designing novel anti-cancer compounds with anti-inflammatory properties, which is beneficial since inflammation can contribute to cancer progression .
Cell Cycle Arrest and Apoptosis Induction
Some derivatives have shown the ability to arrest the cell cycle in the G1 phase and induce apoptosis in cancer cells. This is a crucial mechanism for anticancer drugs as it stops the proliferation of cancer cells and triggers their programmed death .
Caspase-3 Activation
The activation of caspase-3 is a key step in the execution phase of cell apoptosis. Certain 2-(Chloromethyl)pyrimidine-5-carbonitrile derivatives have been reported to increase the concentration of caspase-3 significantly, indicating their potential role in inducing apoptosis in cancer cells .
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of 2-(Chloromethyl)pyrimidine-5-carbonitrile derivatives with their biological targets. These studies help in predicting the binding affinity and mode of action of these compounds, which is essential for drug design .
ADMET Profiling
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds have been analyzed to assess their drug-likeness properties. This is a critical step in the drug development process to ensure the safety and efficacy of potential pharmaceuticals .
Hydrogen and Chalcogen Bond Analysis
2-(Chloromethyl)pyrimidine-5-carbonitrile: derivatives have been synthesized and characterized to analyze hydrogen and chalcogen bonds, which are important for their bioactivity. Understanding these interactions can provide insights into the compound’s pharmacological properties .
Zukünftige Richtungen
The future directions for research on 2-(Chloromethyl)pyrimidine-5-carbonitrile could involve further investigation of its potential as a therapeutic agent. For example, the compound could be evaluated for its anticancer activity against a wider range of cancer cell lines . Additionally, more research could be conducted to fully understand the compound’s mechanism of action .
Wirkmechanismus
Target of Action
The primary target of 2-(Chloromethyl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
2-(Chloromethyl)pyrimidine-5-carbonitrile has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its ATP-binding site, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by 2-(Chloromethyl)pyrimidine-5-carbonitrile affects several biochemical pathways. Primarily, it disrupts the signaling pathways downstream of EGFR, which are involved in cell growth and survival . This disruption can lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect .
Pharmacokinetics
These properties include strong gastrointestinal tract absorption, absence of blood-brain barrier permeability, nil-to-low drug-drug interactions, and good oral bioavailability .
Result of Action
The result of 2-(Chloromethyl)pyrimidine-5-carbonitrile’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various human tumor cell lines . Additionally, it has been observed to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells .
Eigenschaften
IUPAC Name |
2-(chloromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGWVUZPQOQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270126 | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086393-94-3 | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




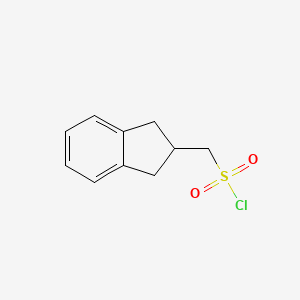
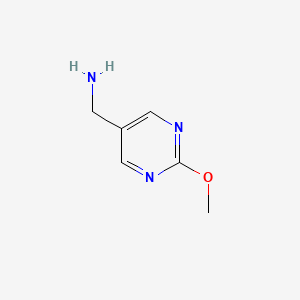
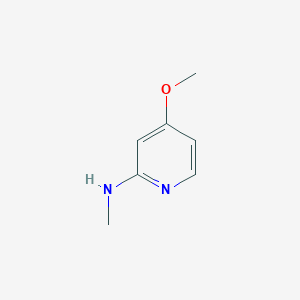
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)

![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)

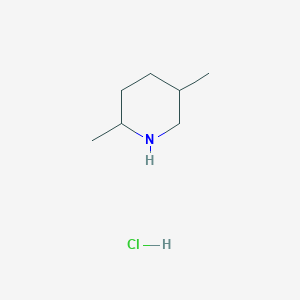

![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)
